

# (S)-Clofedanol: An Inquiry into a Specific Enantiomer Reveals a Broader History

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## Compound of Interest

Compound Name: Clofedanol, (S)-

Cat. No.: B067677

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An extensive review of scientific literature and historical data reveals a notable absence of specific research on the discovery and history of (S)-Clofedanol as a distinct enantiomer. The development and clinical use of the antitussive agent, known as Clofedanol or Chlophedianol, have consistently been documented in the context of its racemic form—a mixture of both (S) and (R) enantiomers. This guide, therefore, presents a comprehensive technical overview of the discovery and history of racemic Clofedanol, while also exploring the critical role of stereochemistry in pharmacology to provide context for the initial inquiry.

## Discovery and Development of Racemic Clofedanol

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, emerged as a centrally acting cough suppressant. Its development can be traced back to the mid-20th century, with key milestones in its synthesis and regulatory approval.

A significant early document in the history of Clofedanol is a U.S. Patent filed in 1962 by Farbenfabriken Bayer AG. This patent detailed the synthesis of the compound, laying the groundwork for its future production and clinical investigation.

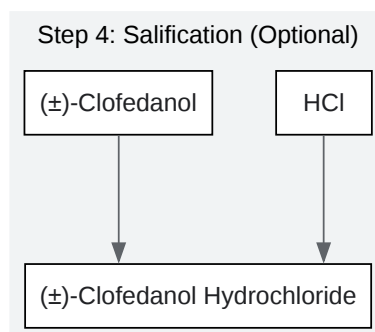
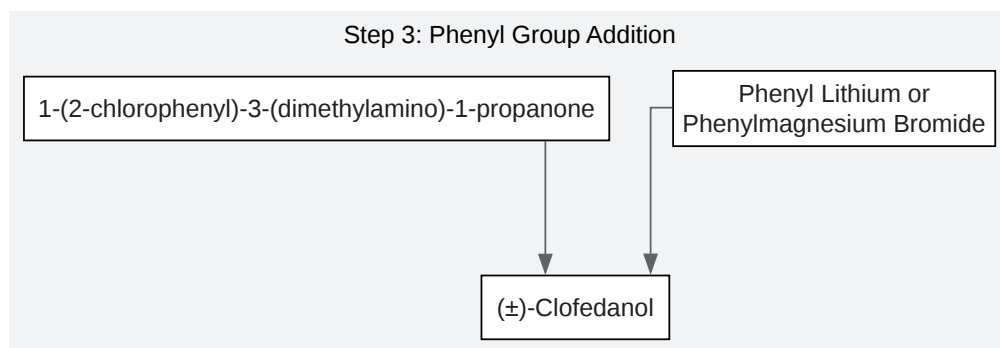
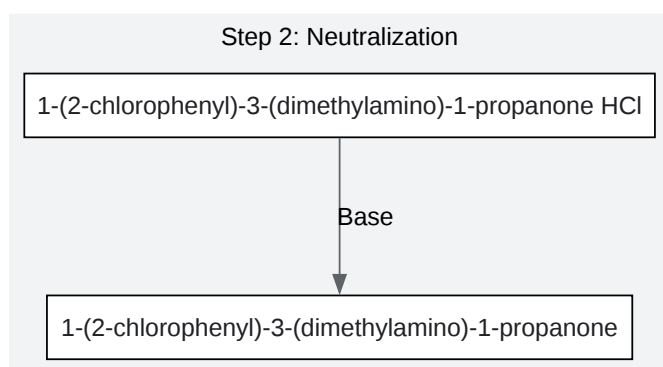
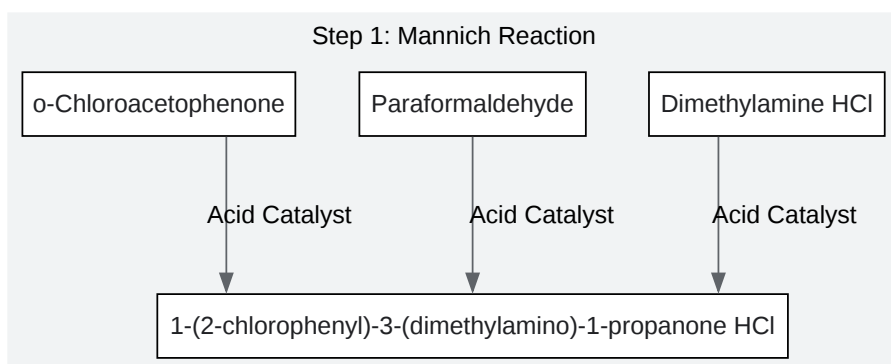
While not available in the United States for a period, Clofedanol has been marketed in other countries. For instance, it has been available in Canada under the trade name Ulone and sold in Japan as an over-the-counter drug called Coldrin. In the United States, Chlophedianol was approved for over-the-counter (OTC) status in 1987 through the FDA's monograph process.

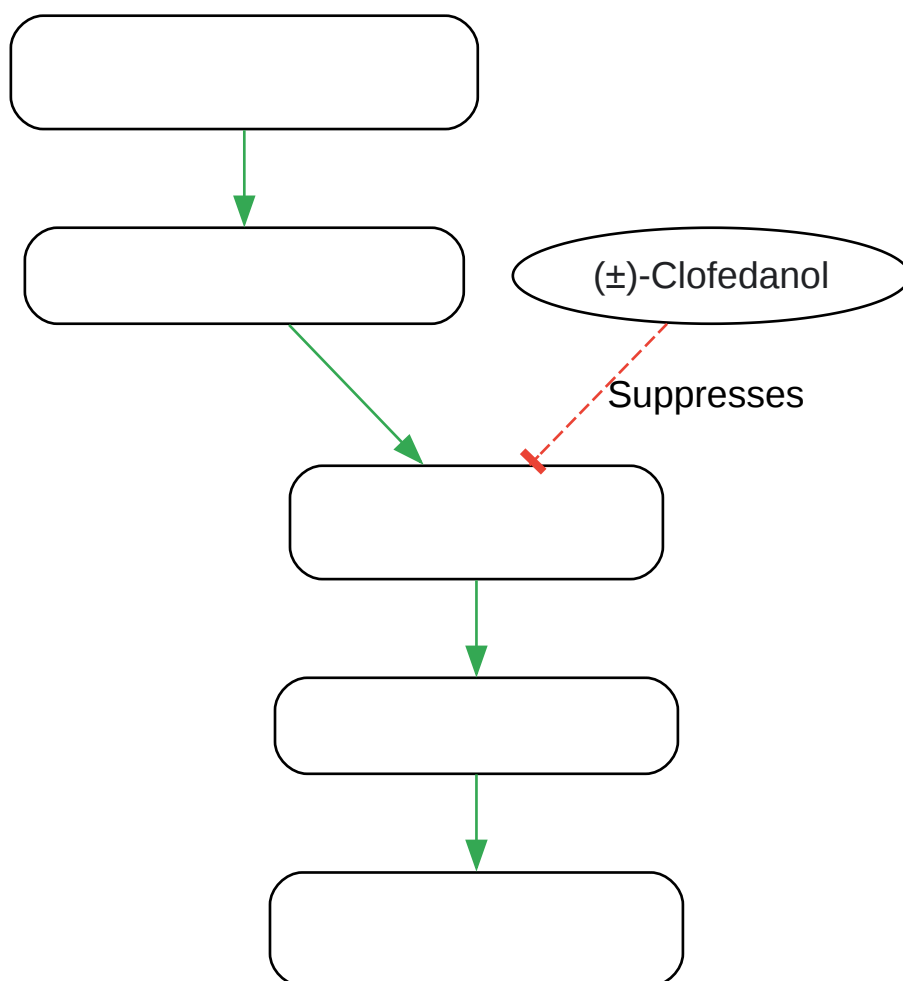
## Synthesis of Racemic Clofedanol

The synthesis of racemic Clofedanol can be achieved through a multi-step process. One described method involves the following key transformations:

- **Mannich Reaction:** The synthesis often starts with a Mannich reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride in the presence of an acid catalyst to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.
- **Neutralization:** The resulting hydrochloride salt is then neutralized with a base to yield the free base, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone.
- **Grignard or Phenyl Lithium Addition:** The key step to form the tertiary alcohol is the addition of a phenyl group to the ketone. This is typically achieved using a Grignard reagent (phenylmagnesium bromide) or phenyl lithium.
- **Salification (optional):** The final Clofedanol base can be reacted with an acid, such as hydrochloric acid, to form the corresponding salt for pharmaceutical formulation.

Below is a DOT script representation of this general synthetic workflow.





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